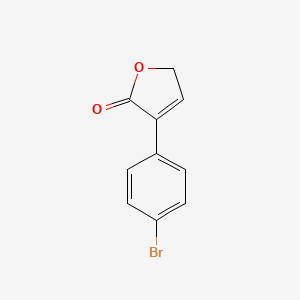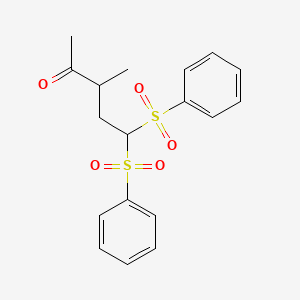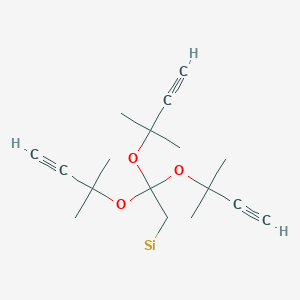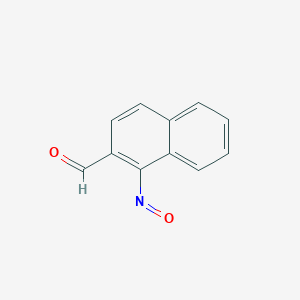
1-Nitrosonaphthalene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitrosonaphthalene-2-carbaldehyde is an organic compound that belongs to the class of nitroso derivatives of naphthalene It is characterized by the presence of a nitroso group (-NO) and an aldehyde group (-CHO) attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nitrosonaphthalene-2-carbaldehyde can be synthesized through the nitration of naphthalene followed by the introduction of an aldehyde group. One common method involves the nitration of naphthalene to form 1-nitronaphthalene, which is then converted to 1-nitrosonaphthalene. The final step involves the formylation of 1-nitrosonaphthalene to introduce the aldehyde group, resulting in this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale nitration and formylation reactions under controlled conditions. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitrosonaphthalene-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The nitroso group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of 1-nitrosonaphthalene-2-carboxylic acid.
Reduction: Formation of 1-amino-2-naphthaldehyde.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Nitrosonaphthalene-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-nitrosonaphthalene-2-carbaldehyde involves its interaction with various molecular targets. The nitroso group can act as an electrophile, reacting with nucleophiles such as amines and thiols. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts. These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparaison Avec Des Composés Similaires
1-Nitrosonaphthalene: Lacks the aldehyde group but shares the nitroso group.
2-Nitrosonaphthalene: Similar structure but with the nitroso group at a different position.
1-Nitroso-2-naphthol: Contains a hydroxyl group instead of an aldehyde group.
Uniqueness: 1-Nitrosonaphthalene-2-carbaldehyde is unique due to the presence of both nitroso and aldehyde groups on the naphthalene ring.
Propriétés
Numéro CAS |
91659-96-0 |
|---|---|
Formule moléculaire |
C11H7NO2 |
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
1-nitrosonaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H7NO2/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12-14/h1-7H |
Clé InChI |
ZKYBMKRZYMBWHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



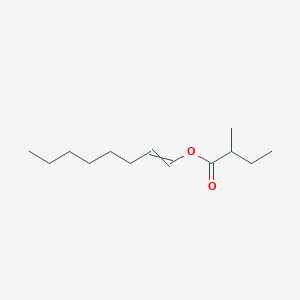
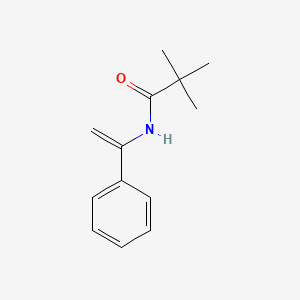
![Methyl 4-[2-chloroethyl(methyl)amino]-2-hydroxybenzoate](/img/structure/B14363430.png)
![2-[Ethyl(formyl)amino]ethyl formate](/img/structure/B14363440.png)
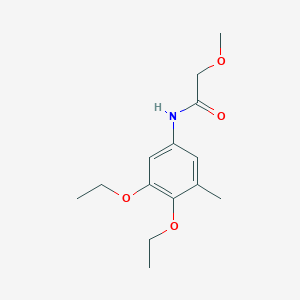
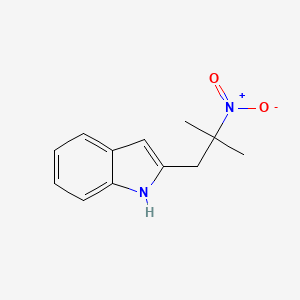
![[2-(Acetyloxy)-5-bromo-3-methoxyphenyl]methanediyl diacetate](/img/structure/B14363466.png)
![7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B14363467.png)
![2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate](/img/structure/B14363469.png)
